Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
2-phenyl-1H-indole structure
Product Name:2-phenyl-1H-indole
CAS No:948-65-2
Molecular Formula:C14H11N
Molecular Weight:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698

2-phenyl-1H-indole Properties

Names and Identifiers

    • 2-Phenyl-1H-indole
    • 2-PHENYL INDOLE
    • PHENYLINDOL, ALPHA-(RG)
    • 2-phenyl-1h-indol
    • 2-phenyl-indol
    • 2-phenyl-indole
    • 2-pPhenyl-1H-indole
    • A-PHENYLINDOL
    • a-Phenylindole
    • Indole,2-phenyl
    • Stabilizer I
    • NSC 15776
    • alpha-Phenylindole
    • 2-Phenylindole
    • 1H-Indole, 2-phenyl-
    • Indole, 2-phenyl-
    • Phenylindole
    • .alpha.-Phenylindole
    • MQD44HV3P1
    • MLS002638448
    • KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMR000526281
    • phenyl-indole
    • 2-phenylindol
    • PubChem7508
    • TimTec1_005424
    • MLS000701322
    • KSC147K6H
    • BDBM7391
    • 2-Phenyl-1H-indole (ACI)
    • Indole, 2-phenyl- (6CI, 8CI)
    • α-Phenylindole
    • 2-Phenylindole,99%
    • 948-65-2
    • SR-01000393950-1
    • Z56174838
    • DTXCID3048940
    • BBL007843
    • 2phenylindole
    • P0188
    • CHEMBL75756
    • BRD-K85555482-001-01-1
    • EINECS 213-436-3
    • DB-015965
    • EN300-16558
    • P-4160
    • Q27194433
    • CCG-15334
    • AE-641/30188041
    • HMS2233J19
    • SY032900
    • UNII-MQD44HV3P1
    • DTXSID8061343
    • 1H-Indole, 2-phenyl
    • SCHEMBL341378
    • 2-Phenylindole, technical grade, 95%
    • STK072610
    • HMS3371N07
    • AB00876244-08
    • MFCD00005608
    • SCHEMBL3835030
    • SR-01000393950
    • CG-0506
    • BRN 0132356
    • Indole, 2phenyl
    • CS-W010681
    • NS00019928
    • CHEBI:113541
    • F0920-0084
    • N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
    • NSC15776
    • 5-20-08-00232 (Beilstein Handbook Reference)
    • HMS1549G12
    • EU-0034026
    • NSC-15776
    • 2Phenyl1Hindole
    • VU0085923-2
    • AC-23376
    • alphaPhenylindole
    • F1918-0028
    • AKOS000120325
    • BRD-K85555482-001-04-5
    • MDL: MFCD00005608
    • InChIKey: KLLLJCACIRKBDT-UHFFFAOYSA-N
    • Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
    • SMILES: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
    • BRN: 0132356

Computed Properties

  • Exact Mass: 193.08900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 193.089
  • Heavy Atom Count: 15
  • Complexity: 207
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.8
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • LogP: 3.83490
  • PSA: 15.79000
  • Refractive Index: 1.5850 (estimate)
  • Boiling Point: 250 °C/10 mmHg(lit.)
  • Melting Point: 188.0 to 193.0 deg-C
  • Flash Point: 250°C/10mm
  • Color/Form: Yellow or sauce red foliar crystals
  • Solubility: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
  • Density: 1.1061 (rough estimate)

2-phenyl-1H-indole Security Information

  • Symbol: GHS05 GHS07
  • RTECS:NM1272500
  • WGK Germany:3
  • Safety Instruction: S26-S39
  • Risk Phrases:R37/38; R41
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H315,H318,H335,H413
  • Warning Statement: P261,P280,P305+P351+P338
  • Storage Condition:Store at room temperature
  • Risk Phrases: 37/38-41
  • Signal Word:Danger
  • TSCA:Yes

2-phenyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-phenyl-1H-indole Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJ04-10g
1H-Indole, 2-phenyl-
948-65-2 98%
10g
$4.00 2024-04-19
A2B Chem LLC
AI63636-10g
2-Phenyl-1H-indole
948-65-2 98%
10g
$4.00 2024-07-18
Aaron
AR00IJ8G-5g
2-Phenyl-1H-indole
948-65-2 98%
5g
$4.00 2025-02-28
abcr
AB134018-50 g
2-Phenylindole, 95%; .
948-65-2 95%
50g
€56.60 2023-05-10
Ambeed
A190721-10g
2-Phenyl-1H-indole
948-65-2 98%
10g
$5.0 2025-03-01
Apollo Scientific
OR8771-25g
2-Phenyl-1H-indole
948-65-2 98%
25g
£35.00 2023-09-02
Chemenu
CM148685-500g
2-Phenyl-1H-indole
948-65-2 95%+
500g
$81 2023-02-01
City Chemical
P829-100GM
2-Phenylindole
948-65-2 98%
100gm
$111.45 2023-09-19
Crysdot LLC
CD11005603-1000g
2-Phenyl-1H-indole
948-65-2 98%
1000g
$184 2024-07-19
Enamine
EN300-16558-0.05g
2-phenyl-1H-indole
948-65-2 97%
0.05g
$19.0 2023-04-28

2-phenyl-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 10 min, 20 psi, 150 °C
Reference
Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indoles
Vara, Yosu; Aldaba, Eneko; Arrieta, Ana; Pizarro, Jose L.; Arriortua, Maria I.; et al, Organic & Biomolecular Chemistry, 2008, 6(10), 1763-1772

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (4), 529-534

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
Reference
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction
Yang, Yo-Sep; Lee, Sangmin; Son, Seung Hwan; Yoo, Hyung-Seok; Jang, Yoon Hu; et al, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ;  24 h, 100 °C
Reference
A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines
Li, Beibei; Ju, Zhanfeng; Zhou, Mi; Su, Kongzhao; Yuan, Daqiang, Angewandte Chemie, 2019, 58(23), 7687-7691

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
Reference
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles
Bourderioux, Aurelie; Kassis, Pamela; Merour, Jean-Yves; Routier, Sylvain, Tetrahedron, 2008, 64(49), 11012-11019

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
1.2 Reagents: Hydrochloric acid ,  Chloroauric acid Solvents: Water ;  24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Reference
Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia
Fukuoka, Sachio; Naito, Tetsuro; Sekiguchi, Hiroki; Somete, Takashi; Mori, Atsunori, Heterocycles, 2008, 76(1), 819-826

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Copper Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C; 100 °C → rt
Reference
New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction
Chouzier, Sandra; Gruber, Markus; Djakovitch, Laurent, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Reference
Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker
Zhang, Han-Cheng; Ye, Hong; Moretto, Alessandro F.; Brumfield, Kimberly K.; Maryanoff, Bruce E., Organic Letters, 2000, 2(1), 89-92

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ;  5 h, 1 atm, 100 °C
Reference
Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles
Park, Ji Hoon; Kim, Eunha; Chung, Young Keun, Organic Letters, 2008, 10(21), 4719-4721

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
Reference
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  1 h, 90 °C
Reference
A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles
Fang, Yuan-Qing; Lautens, Mark, Journal of Organic Chemistry, 2008, 73(2), 538-549

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Diglyme ;  20 h, 180 °C
Reference
Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation
Forberg, Daniel; Kallmeier, Fabian; Kempe, Rhett, Inorganics, 2019, 7(8),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ;  2.5 h, 80 °C
Reference
A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions
Zelenay, Benjamin; Munton, Peter; Tian, Xiaojie; Diez-Gonzalez, Silvia, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  2130844-30-1 Solvents: Toluene ;  16 h, reflux
Reference
Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis
Mitrofanov, Alexander; Brandes, Stephane; Herbst, Frederic; Rigolet, Severinne; Bessmertnykh-Lemeune, Alla; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  110 °C
1.2 Solvents: Water
Reference
Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy
Wang, Liang; Chen, Yu-ting; Du, Yi-na; Gu, Chang-han; Peng, Wang-ming, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ;  5 min, 298 K
1.2 24 h, 298 K
Reference
Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications
Estevan, Francisco; Ibanez, Susana; Ofori, Albert; Hirva, Pipsa; Sanau, Mercedes; et al, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Reference
Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids
Wang, Liang ; Qu, Xing; Li, Zhan; Peng, Wang-Ming, Tetrahedron Letters, 2015, 56(24), 3754-3757

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
Reference
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; Ganguly, Rakesh; Li, Yongxin; Kinjo, Rei, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ;  5 min, 298 K
1.2 Solvents: Dichloromethane ;  24 h, 298 K
Reference
Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III
Ibanez, Susana; Oresmaa, Larisa; Estevan, Francisco; Hirva, Pipsa; Sanau, Mercedes; et al, Organometallics, 2014, 33(19), 5378-5391

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sfd21733
Purity:99.9%
Quantity:200kg
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